2-amino-3-(1-benzothiophen-3-yl)propan-1-ol
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Overview
Description
2-amino-3-(1-benzothiophen-3-yl)propan-1-ol is a compound that features a benzothiophene ring system.
Preparation Methods
The synthesis of 2-amino-3-(1-benzothiophen-3-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-benzo[b]thienyl lithium with an appropriate amine and subsequent reduction . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-amino-3-(1-benzothiophen-3-yl)propan-1-ol undergoes several types of chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-amino-3-(1-benzothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. For example, it has been shown to inhibit tubulin assembly, which is crucial for cell division. This inhibition leads to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
2-amino-3-(1-benzothiophen-3-yl)propan-1-ol can be compared with other benzothiophene derivatives, such as:
2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one: Known for its potent antitumor activity.
3-Benzo[b]thienyl 3-Thienyl Ether: Used in the synthesis of benzodithienofuran derivatives.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit tubulin assembly, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-amino-3-(1-benzothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H13NOS/c12-9(6-13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,13H,5-6,12H2 |
InChI Key |
HCPUSOBEETYGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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